molecular formula C21H20N4 B2365213 2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850720-64-8

2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2365213
CAS RN: 850720-64-8
M. Wt: 328.419
InChI Key: RHAMMWQEQROECZ-UHFFFAOYSA-N
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Description

“2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidines has been reported in the literature. For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used to synthesize related pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The molecular formula of the compound is C21H28N4O . The InChI string and the Canonical SMILES can be used to generate the 3D structure of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related pyrazolo[1,5-a]pyrimidines have been synthesized using Cu (I) catalyzed 1,3 dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 352.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 6 .

Scientific Research Applications

Chemical Synthesis and Characterization

One area of research involves the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, leveraging their potential in medicinal chemistry. For instance, studies have demonstrated methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with potential antitumor and antimicrobial activities. These compounds are synthesized through reactions with various formylated active proton compounds, showcasing their versatility as building blocks in chemical synthesis (Riyadh, 2011). Additionally, the reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored, leading to the synthesis of compounds that could serve as ligands for benzodiazepine receptors, highlighting their significance in the development of CNS-active drugs (Bruni et al., 1994).

Potential Therapeutic Applications

Beyond their synthesis and basic chemical properties, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their therapeutic potential. Research has delved into their anti-inflammatory and antimicrobial properties. For example, certain 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones have been synthesized to explore their nonsteroidal anti-inflammatory drug properties without ulcerogenic activity, an essential consideration for developing safer anti-inflammatory medications (Auzzi et al., 1983). Furthermore, derivatives like 2-arylpyrazolo[4,3-d]pyrimidin-7-amines have shown promise as potent and selective human A3 adenosine receptor antagonists, indicating potential applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Squarcialupi et al., 2013).

Advanced Synthesis Techniques

Innovations in synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives also represent a significant area of research. A scalable approach using flow chemistry has been developed for the convenient preparation of aminopyrazoles from commercial aryl halides, demonstrating the efficiency and adaptability of modern synthetic methods in producing these compounds (Wilson et al., 2012).

Future Directions

The future directions for “2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The compound’s structure could be optimized for better activity, and its mechanism of action could be studied in more detail .

properties

IUPAC Name

2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-14-8-7-11-18(12-14)23-19-13-15(2)22-21-20(16(3)24-25(19)21)17-9-5-4-6-10-17/h4-13,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAMMWQEQROECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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